10-formyl-5,8-10-trideazafolic acid 10-formyl-5,8-10-trideazafolic acid
Brand Name: Vulcanchem
CAS No.: 143436-91-3
VCID: VC0131757
InChI: InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1
SMILES: C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C23H22N4O7
Molecular Weight: 466.4 g/mol

10-formyl-5,8-10-trideazafolic acid

CAS No.: 143436-91-3

Main Products

VCID: VC0131757

Molecular Formula: C23H22N4O7

Molecular Weight: 466.4 g/mol

10-formyl-5,8-10-trideazafolic acid - 143436-91-3

CAS No. 143436-91-3
Product Name 10-formyl-5,8-10-trideazafolic acid
Molecular Formula C23H22N4O7
Molecular Weight 466.4 g/mol
IUPAC Name (2S)-2-[[4-[1-(2-amino-4-oxo-1H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1
Standard InChIKey QUTYGDYGQXUSRV-PKHIMPSTSA-N
Isomeric SMILES C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O
Synonyms 10-formyl-5,8-10-trideazafolic acid
PubChem Compound 197485
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator